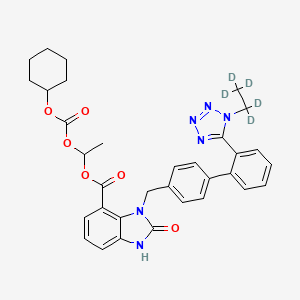

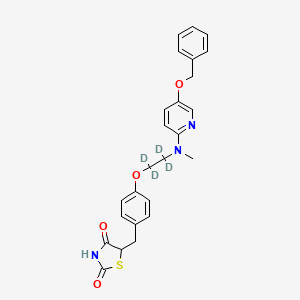

5-Benzyloxy Rosiglitazone-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

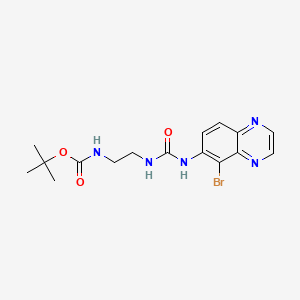

5-Benzyloxy Rosiglitazone-d4: is a stable isotope-labeled compound, specifically a deuterated form of 5-Benzyloxy Rosiglitazone. It is a derivative of Rosiglitazone, a well-known thiazolidinedione class drug used for the treatment of type 2 diabetes mellitus. The compound is primarily used in scientific research for various analytical and experimental purposes .

Métodos De Preparación

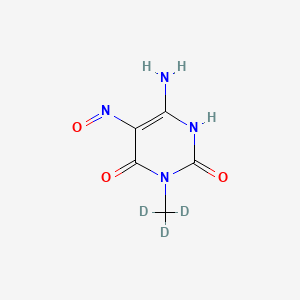

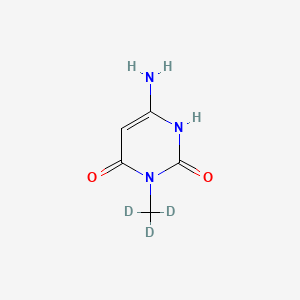

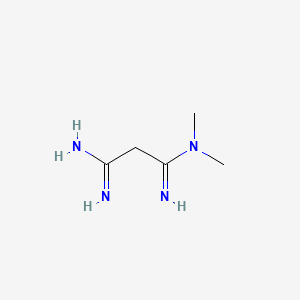

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy Rosiglitazone-d4 involves multiple steps, starting from commercially available starting materials. The key steps include cyclization, alkylation, etherification, condensation, and reduction. Each step is optimized for yield and purity, often involving specific reagents and conditions to ensure the incorporation of deuterium atoms .

Industrial Production Methods: For industrial production, the synthesis is scaled up using a linear synthesis route. This method is preferred due to its reliability and efficiency. The process avoids the use of column chromatography in the final steps, making it more suitable for large-scale production. Water is often used as a green solvent to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 5-Benzyloxy Rosiglitazone-d4 undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves nucleophilic substitution reactions using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 5-Benzyloxy Rosiglitazone-d4 is used as a reference standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its stable isotope labeling allows for precise quantification and structural analysis.

Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Its deuterium labeling helps in tracing metabolic processes and understanding the biochemical interactions.

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of Rosiglitazone derivatives. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion.

Industry: In the industrial sector, the compound is used for quality control and validation of analytical methods. Its stable isotope labeling ensures accurate and reliable data for various applications.

Mecanismo De Acción

5-Benzyloxy Rosiglitazone-d4, like its parent compound Rosiglitazone, acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ improves insulin sensitivity and reduces blood glucose levels. Additionally, the compound exhibits anti-inflammatory effects by modulating the nuclear factor kappa-B (NFκB) pathway .

Comparación Con Compuestos Similares

Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes.

Pioglitazone: Another thiazolidinedione with similar glucose-lowering effects.

Troglitazone: An older thiazolidinedione, withdrawn from the market due to safety concerns.

Uniqueness: 5-Benzyloxy Rosiglitazone-d4 is unique due to its stable isotope labeling, which makes it particularly valuable for research applications. The deuterium atoms provide distinct advantages in analytical techniques, allowing for more precise and accurate measurements compared to non-labeled compounds.

Propiedades

IUPAC Name |

5-[[4-[1,1,2,2-tetradeuterio-2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S/c1-28(23-12-11-21(16-26-23)32-17-19-5-3-2-4-6-19)13-14-31-20-9-7-18(8-10-20)15-22-24(29)27-25(30)33-22/h2-12,16,22H,13-15,17H2,1H3,(H,27,29,30)/i13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGXYHHMXZGCQF-RYIWKTDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)N(C)C3=NC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.